N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide
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Overview
Description
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide is a synthetic organic compound belonging to the class of anilides This compound is characterized by its complex structure, which includes a pyridinyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethylamine with methyl acrylate to form an intermediate, which is then reacted with 2-pyridinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Methylphenethylamino)propyl)propionanilide
- N-(2-Phenylethyl)-N-methylpropanamide
- N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-phenylpropanamide
Uniqueness
N-(2-(Methyl(2-phenylethyl)amino)propyl)-N-2-pyridinylpropanamide is unique due to its specific structural features, such as the presence of both a pyridinyl group and a phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
54153-11-6 |
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Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H27N3O/c1-4-20(24)23(19-12-8-9-14-21-19)16-17(2)22(3)15-13-18-10-6-5-7-11-18/h5-12,14,17H,4,13,15-16H2,1-3H3 |
InChI Key |
JURYTEGZRXCVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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